(2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with chlorobenzylidene and phenylprop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzylidene and phenylprop-2-en-1-yloxy groups through condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with molecular targets within biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Extradiol catecholic dioxygenases: These enzymes catalyze reactions involving aromatic compounds, similar to the benzofuran core of our compound.
Uniqueness
(2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yloxy}-1-benzofuran-3(2H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
Molecular Formula |
C24H17ClO3 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17ClO3/c25-19-10-4-8-18(14-19)15-23-24(26)21-12-11-20(16-22(21)28-23)27-13-5-9-17-6-2-1-3-7-17/h1-12,14-16H,13H2/b9-5+,23-15- |
InChI Key |
DZNVPUGBYIWFHU-ZYPUKPEJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Origin of Product |
United States |
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